molecular formula C6H6ClNO2 B8398823 Ethyl(chloromethylene)cyanoacetate

Ethyl(chloromethylene)cyanoacetate

Cat. No. B8398823
M. Wt: 159.57 g/mol
InChI Key: IGMYFWGCIXEWSD-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

Potassium salt of 2-cyano-3-hydroxy-acrylic acid ethyl ester described in Preparation Example C-1 (18 g, 0.1 mol) was dissolved in dichloromethane (80 mL), phosphorus pentachloride (20.9 g, 0.1 mol) was added, and the solution was stirred for 2 hours under reflux. After the reaction was completed, the residue obtained by evaporating dichloromethane was subjected to distillation in vacuo, and ethyl(chloromethylene)cyanoacetate (9.5 g, 56 mmol) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-cyano-3-hydroxy-acrylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.9 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[K].[CH2:2]([O:4][C:5](=[O:11])[C:6]([C:9]#[N:10])=[CH:7]O)[CH3:3].P(Cl)(Cl)(Cl)(Cl)[Cl:13]>ClCCl>[CH2:2]([O:4][C:5](=[O:11])[C:6](=[CH:7][Cl:13])[C:9]#[N:10])[CH3:3] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Two
Name
2-cyano-3-hydroxy-acrylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=CO)C#N)=O
Step Three
Name
Quantity
20.9 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
by evaporating dichloromethane
DISTILLATION
Type
DISTILLATION
Details
was subjected to distillation in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C(C#N)=CCl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 56 mmol
AMOUNT: MASS 9.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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